2-Piperazineacetonitrile, 1-(phenylmethyl)-

Description

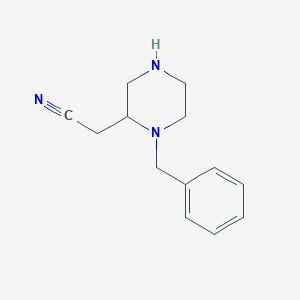

2-Piperazineacetonitrile, 1-(phenylmethyl)- is a piperazine derivative featuring a benzyl (phenylmethyl) group at the 1-position and an acetonitrile (cyanomethyl) group at the 2-position of the piperazine ring. The molecular formula is inferred as C₁₃H₁₅N₃, with a molecular weight of approximately 213.28 g/mol. While specific data for this compound are absent in the provided evidence, structural analogs suggest its utility as a synthetic intermediate for pharmaceuticals or bioactive molecules, leveraging the nitrile’s versatility in further chemical transformations (e.g., hydrolysis to carboxylic acids or amides) .

Properties

IUPAC Name |

2-(1-benzylpiperazin-2-yl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3/c14-7-6-13-10-15-8-9-16(13)11-12-4-2-1-3-5-12/h1-5,13,15H,6,8-11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSBDWVSKPHPULI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(CN1)CC#N)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90617848 | |

| Record name | (1-Benzylpiperazin-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90617848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141944-72-1 | |

| Record name | (1-Benzylpiperazin-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90617848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Piperazineacetonitrile, 1-(phenylmethyl)- typically involves the reaction of piperazine with benzyl cyanide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is heated to a temperature range of 80-100°C to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods: In an industrial setting, the production of 2-Piperazineacetonitrile, 1-(phenylmethyl)- can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions: 2-Piperazineacetonitrile, 1-(phenylmethyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other electrophiles to form substituted derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens in the presence of a base such as sodium hydroxide.

Major Products Formed:

Oxidation: Formation of oxides and hydroxyl derivatives.

Reduction: Formation of amines and other reduced derivatives.

Substitution: Formation of halogenated or other substituted derivatives.

Scientific Research Applications

2-Piperazineacetonitrile, 1-(phenylmethyl)- has a wide range of applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Medicine: Investigated for its potential therapeutic effects in treating neurological disorders and as an anticonvulsant agent.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Piperazineacetonitrile, 1-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in neurotransmitter synthesis, thereby affecting neuronal signaling and potentially exerting anticonvulsant effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Piperazine derivatives are distinguished by substituents on the six-membered ring. Below is a comparative analysis with structurally related compounds:

Physicochemical Properties

- Boiling Point : Estimated to exceed 300°C based on analogs like 1-[(4-chlorophenyl)phenylmethyl]piperazine (404.1°C at 760 mmHg) .

- Metabolism : Benzylpiperazines undergo hepatic oxidation and conjugation (e.g., meclizine forms N-oxide and carboxylic acid metabolites). The nitrile group may undergo enzymatic hydrolysis to an amide or acid, altering pharmacokinetics .

Pharmacological and Industrial Relevance

- The target compound’s nitrile group could modulate receptor binding or metabolic stability .

- Psychoactive Substances: Unsubstituted benzylpiperazine (BZP) is a stimulant, but polar groups like nitriles may reduce blood-brain barrier penetration, shifting applications toward non-CNS uses .

- Synthetic Utility : Nitriles are pivotal intermediates; for example, 1-[(4-chlorophenyl)phenylmethyl]piperazine is a precursor to enantiomerically pure antihistamines .

Biological Activity

2-Piperazineacetonitrile, 1-(phenylmethyl)-, a compound with the molecular formula C13H17N3 and a molecular weight of 215.29 g/mol, has garnered attention for its diverse biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

The synthesis of 2-Piperazineacetonitrile, 1-(phenylmethyl)- typically involves the reaction of piperazine with benzyl cyanide in the presence of a base like sodium hydroxide or potassium carbonate. The reaction is conducted at temperatures ranging from 80-100°C to ensure complete conversion of reactants to the desired product.

Biological Activity

1. Anticonvulsant Effects

Research indicates that 2-Piperazineacetonitrile, 1-(phenylmethyl)- exhibits anticonvulsant properties. It is believed to modulate neurotransmitter systems, particularly by inhibiting certain enzymes involved in neurotransmitter synthesis. This modulation may enhance neuronal signaling and reduce seizure activity.

2. Enzyme Inhibition

The compound has been studied for its potential to inhibit specific enzymes that play critical roles in various biological pathways. For instance, its structural similarity to biologically active molecules allows it to interact with receptors involved in neurotransmission.

3. Antimicrobial Activity

Preliminary studies suggest that 2-Piperazineacetonitrile, 1-(phenylmethyl)- may possess antimicrobial properties. It has shown effectiveness against certain bacterial strains, although further research is needed to fully elucidate its spectrum of activity and mechanisms.

The biological effects of 2-Piperazineacetonitrile, 1-(phenylmethyl)- are primarily attributed to its ability to bind to specific receptors or enzymes. This binding can lead to:

- Inhibition of Neurotransmitter Synthesis : By affecting enzyme activity related to neurotransmitter production.

- Receptor Modulation : Altering the activity of receptors involved in signaling pathways associated with mood regulation and seizure control.

Data Table: Summary of Biological Activities

| Biological Activity | Mechanism of Action | References |

|---|---|---|

| Anticonvulsant | Modulation of neurotransmitter synthesis | |

| Enzyme Inhibition | Binding to specific enzymes | |

| Antimicrobial | Interaction with bacterial cell structures |

Case Studies

Case Study 1: Anticonvulsant Efficacy

A study conducted on animal models demonstrated that administration of 2-Piperazineacetonitrile, 1-(phenylmethyl)- significantly reduced seizure frequency compared to control groups. This effect was attributed to enhanced GABAergic activity, indicating its potential as a therapeutic agent for epilepsy.

Case Study 2: Enzyme Inhibition Analysis

In vitro experiments assessed the inhibitory effects of the compound on specific enzymes involved in metabolic pathways. Results indicated a dose-dependent inhibition, suggesting potential applications in drug development targeting metabolic disorders.

Research Findings

Recent research highlights the importance of structural modifications in enhancing the biological activity of piperazine derivatives. The phenylmethyl group in 2-Piperazineacetonitrile, 1-(phenylmethyl)- contributes significantly to its stability and reactivity compared to other piperazine compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.